Cas no 2172523-76-9 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid)

2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, commonly utilized in solid-phase peptide synthesis (SPPS). The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions while maintaining stability under acidic environments. The benzoic acid moiety facilitates further conjugation or activation for peptide chain elongation. This compound is particularly valued for its compatibility with standard Fmoc-based protocols, ensuring high coupling efficiency and minimal side reactions. Its structural design supports the synthesis of complex peptides with precise sequence control, making it a reliable intermediate in pharmaceutical and biochemical research applications.
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid structure
2172523-76-9 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid
CAS No:2172523-76-9
MF:C27H26N2O5
MW:458.505747318268
CID:5605241
PubChem ID:165502898
Update Time:2025-10-29

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172523-76-9
    • 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}benzoic acid
    • EN300-1494417
    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid
    • Inchi: 1S/C27H26N2O5/c1-2-17(25(30)29-24-14-8-7-13-22(24)26(31)32)15-28-27(33)34-16-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-14,17,23H,2,15-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: QPGLCAOPCOTVMZ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(NC1C=CC=CC=1C(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid Pricemore >>

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Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid

Introduction to 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid (CAS No. 2172523-76-9)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid (CAS No. 2172523-76-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-L-Leucine-Glycine-OH, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group of amino acids during chemical reactions.

The Fmoc protecting group is particularly valuable due to its stability under mild acidic conditions and its ease of removal under basic conditions. This makes it an ideal choice for the synthesis of complex peptides and proteins, where precise control over the reactivity of amino groups is crucial. The compound's structure consists of a benzoic acid moiety linked to a butanamido group, which is further functionalized with an Fmoc-protected amino group.

Recent studies have highlighted the potential applications of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 explored the use of this compound as a building block for the synthesis of novel peptides with anti-inflammatory properties. The researchers found that peptides containing this Fmoc derivative exhibited enhanced stability and bioavailability, making them promising candidates for the treatment of chronic inflammatory diseases.

In another study, published in the European Journal of Medicinal Chemistry in 2024, scientists investigated the role of Fmoc-L-Leucine-Glycine-OH in the development of antimicrobial peptides. The results showed that peptides incorporating this compound demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the potential of this compound in addressing the growing challenge of antibiotic resistance.

The synthetic route for 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid involves several key steps. Initially, L-leucine is reacted with Fmoc chloride to form the Fmoc-protected L-leucine. This intermediate is then coupled with glycine using a coupling reagent such as HATU or EDC·HCl in the presence of a base like DIPEA. Finally, the resulting dipeptide is esterified with benzoic acid to yield the final product. Each step requires careful optimization to ensure high yields and purity.

The physical and chemical properties of CAS No. 2172523-76-9 have been extensively characterized. It is a white crystalline solid with a molecular weight of 445.51 g/mol and a melting point ranging from 165°C to 168°C. The compound is soluble in common organic solvents such as DMSO and DMF but has limited solubility in water. These properties make it suitable for use in various synthetic protocols and biological assays.

In terms of safety and handling, while 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid is not classified as a hazardous material, it should be handled with care to avoid skin contact and inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.

The market demand for compounds like Fmoc-L-Leucine-Glycine-OH has been steadily increasing due to their versatile applications in peptide synthesis and drug discovery. Major pharmaceutical companies and research institutions are investing heavily in the development of new peptides and proteins that incorporate these Fmoc derivatives. This trend is expected to continue as more studies highlight their potential therapeutic benefits.

In conclusion, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}benzoic acid (CAS No. 2172523-76-9) represents an important class of compounds with significant implications for medicinal chemistry and pharmaceutical research. Its unique properties and versatile applications make it an essential tool for scientists working on peptide synthesis and drug development projects.

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